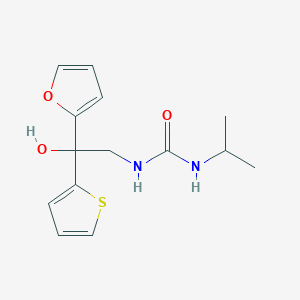

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, chlorination, and cyclization processes. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation of 3-methoxybenzoic acid with an ethane-1,2-diamine derivative . Similarly, substituted pyrazole derivatives were prepared from benzamide starting materials through reactions with hydrazine derivatives .

Molecular Structure Analysis

Crystallography and computational studies such as density functional theory (DFT) are commonly used to determine the molecular structure and analyze the bond lengths and angles of these compounds. For example, the crystal structure of a related compound was determined to belong to the tetragonal system, and the optimized geometric bond lengths and angles were compared with X-ray diffraction values . The absolute configuration and 3D structural configurations of some benzamide derivatives were elucidated using X-ray single crystal diffractometry .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by the substituents on the benzamide ring. For instance, the introduction of different substituents can lead to variations in the retention characteristics in reversed-phase liquid chromatography, suggesting that these modifications can affect the compound's interactions with its environment . The molecular docking studies of a synthesized compound indicated potential inhibitory activity against crucial proteins of SARS-CoV-2 .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as molar refractivity, polarizability, and solubility, can be studied through various spectroscopic and computational methods. The molar refractivity and polarizability of an antiemetic drug were calculated from density and refractive index data, showing that polarizability effects increase with drug concentration . The total dipole moment of the compounds can reflect their ability to interact with surrounding molecules and their potential reactivity for medicinal applications .

Wissenschaftliche Forschungsanwendungen

Receptor Binding and Pharmacological Studies

N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has been investigated for its binding properties and potential pharmacological effects. In studies focusing on receptor interactions, this compound has shown promise as a ligand for various receptors, which could lead to new therapeutic applications. For example, derivatives of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been studied for their affinity and selectivity towards dopamine D(4) receptors, indicating its potential use in neurological research and drug development (Colabufo et al., 2001).

Catalytic Applications

Research into the catalytic properties of compounds structurally related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide has revealed their potential in facilitating chemical transformations. For instance, N-isopropyl-2-iodo-5-methoxybenzamide has been identified as an efficient and environmentally benign catalyst for the oxidation of alcohols, demonstrating the versatility of this class of compounds in synthetic organic chemistry (Yakura et al., 2018).

Environmental and Health Monitoring

Compounds analogous to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide have been employed in the development of analytical methods for monitoring environmental pollutants and assessing human exposure to hazardous substances. Techniques utilizing similar chemical structures have been applied in the sensitive detection of parabens, triclosan, and other environmental phenols in human milk, underscoring the importance of these compounds in public health and safety monitoring (Ye et al., 2008).

Antibacterial Research

The search for new antibacterial agents has led to the exploration of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide derivatives. Studies have shown that modifications to the benzamide moiety can produce potent inhibitors of the bacterial cell division protein FtsZ, offering a novel approach to combatting bacterial infections with improved pharmaceutical properties (Haydon et al., 2010).

Molecular and Structural Analysis

Investigations into the molecular structure and interactions of N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-methylbenzamide and its derivatives have provided insights into their chemical behavior and potential applications. X-ray crystallography and density functional theory (DFT) calculations have been employed to understand the structural characteristics of these compounds, paving the way for their application in various scientific fields (Karabulut et al., 2014).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClNO2/c1-13-7-4-5-10-16(13)17(21)20-12-18(2,22-3)14-8-6-9-15(19)11-14/h4-11H,12H2,1-3H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNLLPJIIGIBIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)

![N-(1,3-benzodioxol-5-yl)-3-(4-ethylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B2517600.png)

![N'-(2,5-Difluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2517607.png)

![N-(4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517610.png)